Anticancer Potency Gap: N-(3-Bromophenyl)-2,2-Dichloroacetamide vs. the Iodo Analog
While direct experimental data for N-(3-bromophenyl)-2,2-dichloroacetamide is not available, its activity can be contextualized by the established activity cliff between unsubstituted DCA and the optimized 3-iodo analog. The lead compound N-(3-iodophenyl)-2,2-dichloroacetamide (3e) has an IC50 of 4.76 µM against the A549 lung cancer cell line, a >200-fold improvement over the parent DCA (IC50 > 1000 µM) [1]. The 3-bromo derivative is expected to occupy an intermediate potency space based on halogen electronic effects, offering a distinct chemical biology probe compared to the potent iodo compound.
| Evidence Dimension | Cytotoxicity against A549 (NSCLC) cells |
|---|---|
| Target Compound Data | Experimental data not reported in primary literature |
| Comparator Or Baseline | N-(3-iodophenyl)-2,2-dichloroacetamide (3e): IC50 = 4.76 µM; Sodium dichloroacetate (DCA): IC50 > 1000 µM |
| Quantified Difference | >200-fold improvement from DCA to 3-iodo analog; 3-bromo analog potency is predicted to be between these values |
| Conditions | MTT assay; A549 non-small cell lung cancer cell line [1] |
Why This Matters
This positions the 3-bromo derivative as a potentially less potent but more synthetically tractable intermediate for lead optimization compared to the iodo compound, offering a strategic option for medicinal chemistry sourcing.
- [1] Yang, Y.; Shang, P.; Cheng, C.; Wang, D.; Yang, P.; Zhang, F.; Li, T.; Lu, A.; Zhao, Y. Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation. Eur. J. Med. Chem. 2010, 45 (9), 4300-4306. View Source
